1-Amino-3-methanesulfonylpropan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

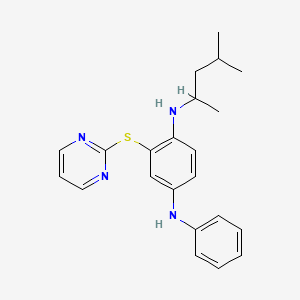

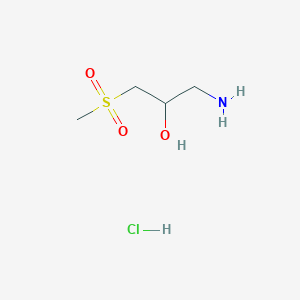

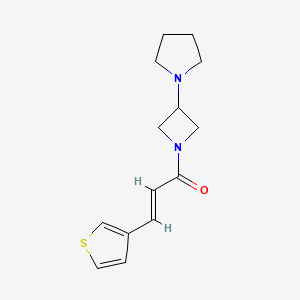

“1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is an organic compound with the CAS Number: 2126159-87-1 . It has a molecular weight of 189.66 and its IUPAC name is 1-amino-3-(methylsulfonyl)propan-2-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 131-135 degrees Celsius .

Aplicaciones Científicas De Investigación

Amino Acid Analysis in Proteins : A method utilizing 4 N methanesulfonic acid, which is closely related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, has been developed for precise amino acid composition analysis of proteins or peptides. This technique is advantageous as the neutralized hydrolysate can be applied directly to an ion exchange column, enhancing analytical efficiency (Simpson, Neuberger, & Liu, 1976).

Selective Mesylation in Molecular Differentiation : this compound plays a role in selective mesylation, useful for differentiating amino groups in molecular structures. This reagent selectively mesylates at primary amino groups in molecules containing both primary and secondary amino groups (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Aminoalkanesulfonic Acids : The compound has been utilized in the synthesis of 2-aminoalkanesulfonic acids from chiral amino alcohols. This process involves the transformation of α-amino alcohol methanesulfonate hydrochlorides into sodium β-amino alkanesulfonates, contributing significantly to the field of asymmetric synthesis (Xu, 2002).

Enzymatic Reactions : this compound is relevant in studies exploring enzymatic reactions involving compounds like L-methionine sulfoximine. These studies provide insights into the biochemical pathways and potential toxicity mechanisms of related compounds (Cooper, Stephani, & Meister, 1976).

Antitumor and Antigonad Properties : Research has explored the antitumor and antigonad properties of compounds related to this compound, such as 1,2-bis(methylsulfonyloxy)ethane, indicating potential therapeutic applications in oncology and androgen-dependent disorders (Varga et al., 1996).

Alzheimer's Disease Treatment : 3-Amino-1-propanesulfonic acid, closely related to this compound, has been studied as a potential disease-modifying treatment for Alzheimer's disease due to its ability to bind to amyloid β, a toxic protein involved in the disease's pathology (Aisen et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

1-amino-3-methylsulfonylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEMXSWXNCGITN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)